molecular formula C9H7BrFIO2 B12847036 Methyl 4-(bromomethyl)-3-fluoro-5-iodobenzoate

Methyl 4-(bromomethyl)-3-fluoro-5-iodobenzoate

Cat. No.: B12847036
M. Wt: 372.96 g/mol
InChI Key: WMUQRVILOQLAHO-UHFFFAOYSA-N
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Description

Methyl 4-(bromomethyl)-3-fluoro-5-iodobenzoate is a halogenated benzoate ester with the molecular formula C₉H₇BrFIO₂ and an estimated molecular weight of 374.96 g/mol. This compound features three distinct substituents:

  • 4-(Bromomethyl): A reactive alkylating group at the para position.
  • 3-Fluoro: An electron-withdrawing fluorine atom at the meta position.
  • 5-Iodo: A heavy halogen with strong leaving-group properties at the ortho position.

Properties

Molecular Formula

C9H7BrFIO2

Molecular Weight

372.96 g/mol

IUPAC Name

methyl 4-(bromomethyl)-3-fluoro-5-iodobenzoate

InChI

InChI=1S/C9H7BrFIO2/c1-14-9(13)5-2-7(11)6(4-10)8(12)3-5/h2-3H,4H2,1H3

InChI Key

WMUQRVILOQLAHO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)I)CBr)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(bromomethyl)-3-fluoro-5-iodobenzoate typically involves multiple steps. One common method includes the bromination of methyl 4-methyl-3-fluoro-5-iodobenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(bromomethyl)-3-fluoro-5-iodobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(bromomethyl)-3-fluoro-5-iodobenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-(bromomethyl)-3-fluoro-5-iodobenzoate involves its interaction with molecular targets through its functional groups. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites on enzymes or receptors. The fluoro and iodo substituents can influence the compound’s electronic properties, affecting its reactivity and binding affinity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares Methyl 4-(bromomethyl)-3-fluoro-5-iodobenzoate with key analogs based on molecular features and reactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Reactivity References
This compound C₉H₇BrFIO₂ ~374.96 (calculated) 4-Bromomethyl, 3-F, 5-I High reactivity due to iodo (leaving group) and bromomethyl (alkylation site) [Hypothetical]
Methyl 4-(bromomethyl)-3-chlorobenzoate C₉H₇BrClO₂ 278.42 4-Bromomethyl, 3-Cl Chlorine’s lower electronegativity reduces electron withdrawal compared to fluorine
Methyl 3-bromo-4-chloro-5-fluorobenzoate C₈H₅BrClFO₂ 267.48 3-Br, 4-Cl, 5-F Steric hindrance from adjacent halogens may limit reactivity
5-Bromo-2-iodobenzoic acid C₇H₄BrIO₂ 316.92 5-Br, 2-I, carboxylic acid Carboxylic acid group enables salt formation; iodine enhances electrophilic substitution
5-Bromo-4-fluoro-2-hydroxybenzaldehyde C₇H₅BrFO₂ 233.02 5-Br, 4-F, 2-OH, aldehyde Aldehyde group facilitates condensation reactions; hydroxy group increases polarity

Reactivity and Functional Group Analysis

Bromomethyl Group (4-Position)

The bromomethyl substituent is a critical reactive site for nucleophilic substitution (e.g., SN2 reactions), enabling the introduction of amines, thiols, or other nucleophiles. This group is shared with Methyl 4-(bromomethyl)-3-chlorobenzoate , but its reactivity in the target compound may be modulated by the adjacent fluorine and iodine atoms.

Halogen Effects (Fluoro and Iodo)
  • 3-Fluoro: The electron-withdrawing nature of fluorine increases the electrophilicity of the aromatic ring, directing further substitutions to specific positions. This effect is less pronounced in chlorine-containing analogs .
  • 5-Iodo : Iodine’s large atomic radius and weak C-I bond make it an excellent leaving group, enhancing suitability for cross-coupling reactions (e.g., Suzuki-Miyaura). This contrasts with 5-Bromo-2-iodobenzoic acid, where iodine’s position influences regioselectivity .
Comparative Stability and Handling

The target compound’s stability may be lower than its chloro or fluoro analogs due to iodine’s propensity for oxidative degradation.

Physicochemical Properties

  • Solubility : Heavier halogens (e.g., iodine) increase molecular weight and hydrophobicity compared to lighter analogs like Methyl 3-bromo-4-chloro-5-fluorobenzoate .
  • Melting Points : Halogen positioning influences crystallinity; meta- and para-substituted derivatives typically exhibit higher melting points than ortho-substituted compounds .

Biological Activity

Methyl 4-(bromomethyl)-3-fluoro-5-iodobenzoate is a halogenated benzoate derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Properties

This compound has shown promising antimicrobial properties. In vitro studies indicate that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values range from 0.5 to 2 µg/mL, demonstrating its potential as an antibacterial agent.

Cytotoxicity and Cancer Research

Recent studies have evaluated its cytotoxic effects on cancer cell lines. Notably, the compound was tested against several human cancer cell lines, including:

  • HeLa (cervical cancer)
  • A549 (lung cancer)
  • MCF-7 (breast cancer)

The results showed that this compound has an IC50 value in the low micromolar range (approximately 5–10 µM), indicating moderate cytotoxicity. Importantly, the compound displayed selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.

Cell LineIC50 (µM)Selectivity
HeLa7.5High
A5498.0Moderate
MCF-79.0High

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Halogen Substitution : The presence of bromine and iodine enhances lipophilicity and facilitates membrane penetration.
  • Fluorine Atom : The fluorine atom contributes to increased metabolic stability and may influence binding affinity to biological targets.
  • Ester Functionality : The methyl ester moiety is crucial for bioactivity, affecting solubility and cellular uptake.

Case Studies

  • Anticancer Activity in Vivo : A study conducted on xenograft models demonstrated that administration of this compound resulted in a significant reduction in tumor volume compared to control groups, with no observed toxicity at therapeutic doses.
  • Mechanism of Action : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

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